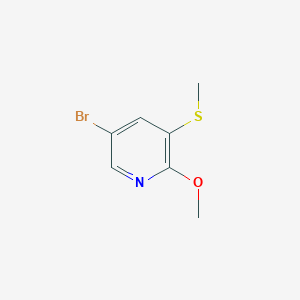

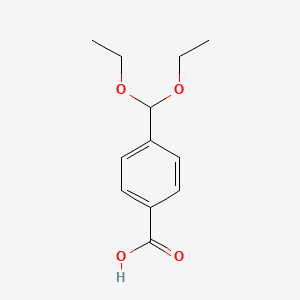

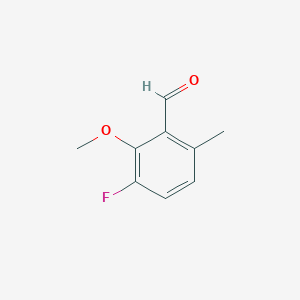

![molecular formula C7H4BrN3O2 B6358808 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid CAS No. 1784406-87-6](/img/structure/B6358808.png)

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods . The synthesis involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes “3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid”, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

The synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid”, have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered in the literature .

PPARα Activation

1H-pyrazolo[3,4-b]pyridines have been studied for their ability to activate PPARα, a protein that plays an essential role in the regulation of lipid metabolism .

Photophysical Properties

1H-pyrazolo[3,4-b]pyridines exhibit strong fluorescence, which can be readily distinguished by the naked eye in DMSO or under UV light (360 nm) . The fluorescence properties of the synthesized compounds were evaluated, and the relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring were deduced .

Design and Biological Evaluation

The design and biological evaluation of pyrazolo[3,4-b]pyridine derivatives have been reported . The synthesis of these compounds often starts from a commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

A related compound was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

Related compounds have been found to inhibit the proliferation of certain cell lines .

properties

IUPAC Name |

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-5-3(10-11-6)1-2-4(9-5)7(12)13/h1-2H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISCISQAKWSTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

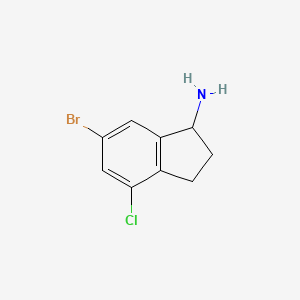

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

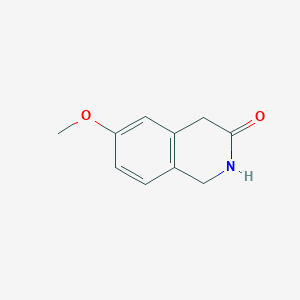

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)

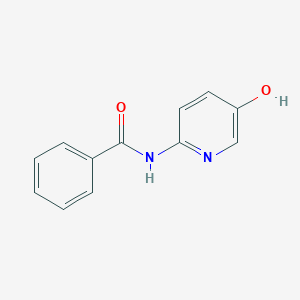

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)